

Application Notes and Protocols for ICG-Amine Labeling of Nanoparticles

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Compound of Interest

Compound Name: ICG-amine

Cat. No.: B12419035

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Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the U.S. Food and Drug Administration (FDA) for various diagnostic applications. Its use in targeted drug delivery and imaging has been expanded by conjugating it to nanoparticles. This document provides a detailed protocol for the covalent labeling of carboxylated nanoparticles with **ICG-amine** through the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method forms a stable amide bond between the carboxyl groups on the nanoparticle surface and the primary amine group of **ICG-amine**.

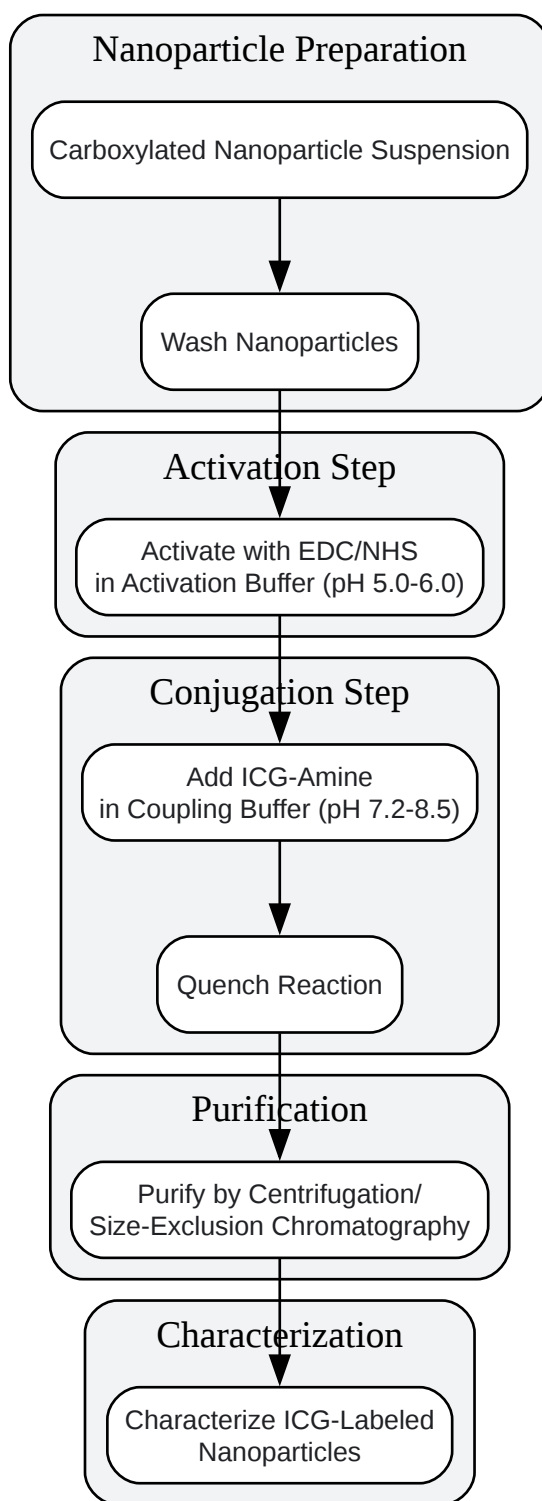
Principle of the Reaction

The covalent conjugation of **ICG-amine** to carboxylated nanoparticles is a two-step process:

- **Activation of Carboxyl Groups:** EDC activates the carboxyl groups on the nanoparticle surface to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
- **Formation of a Stable NHS-Ester:** NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS-ester. This step increases the efficiency of the conjugation reaction.

- **Amide Bond Formation:** The NHS-ester-activated nanoparticles are then reacted with **ICG-amine**. The primary amine group of **ICG-amine** attacks the NHS-ester, resulting in the formation of a stable amide bond and the release of NHS.

Experimental Workflow



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Caption: Workflow for **ICG-Amine** Labeling of Nanoparticles.

Materials and Reagents

Reagent	Supplier (Example)	Catalog Number (Example)
Carboxylated Nanoparticles	Varies	Varies
ICG-Amine	Varies	Varies
EDC	Thermo Fisher	22980
NHS/Sulfo-NHS	Thermo Fisher	24500/24510
MES Buffer	Sigma-Aldrich	M3671
PBS	Gibco	10010023
Quenching Buffer (e.g., Tris or Glycine)	Sigma-Aldrich	T1503/G7126
DMSO	Sigma-Aldrich	D8418

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of ICG-Amine to Carboxylated Nanoparticles

This protocol is a general guideline and may require optimization for specific nanoparticle types and sizes.

1. Preparation of Nanoparticles:

- Resuspend the carboxylated nanoparticles in MES buffer (0.1 M, pH 5.0-6.0).
- Wash the nanoparticles twice with MES buffer to remove any storage buffer components. Centrifuge the nanoparticles at a speed appropriate for their size and density to pellet them between washes.

2. Activation of Carboxyl Groups:

- Resuspend the washed nanoparticle pellet in fresh MES buffer.

- Prepare fresh solutions of EDC and NHS in MES buffer. A typical starting concentration is 10 mg/mL for each.
- Add EDC and NHS to the nanoparticle suspension. A molar excess of EDC and NHS relative to the carboxyl groups on the nanoparticles is recommended. A starting point is a 5 to 10-fold molar excess.
- Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

3. Conjugation with **ICG-Amine**:

- Centrifuge the activated nanoparticles to remove excess EDC and NHS.
- Wash the pellet once with PBS (pH 7.2-8.5).
- Dissolve **ICG-amine** in DMSO to create a stock solution, and then dilute it in PBS (pH 7.2-8.5) to the desired final concentration.
- Resuspend the activated nanoparticle pellet in the **ICG-amine** solution. The molar ratio of **ICG-amine** to nanoparticles should be optimized, but a 10 to 20-fold molar excess of **ICG-amine** is a reasonable starting point.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

4. Quenching and Purification:

- Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine) to a final concentration of 50-100 mM to quench any unreacted NHS-esters.
- Incubate for 30 minutes at room temperature.
- Purify the ICG-labeled nanoparticles from unreacted **ICG-amine** and byproducts. This can be achieved by several rounds of centrifugation and resuspension in PBS or by using size-exclusion chromatography.

Protocol 2: Characterization of ICG-Labeled Nanoparticles

1. Spectroscopic Analysis:

- **UV-Vis Spectroscopy:** Measure the absorbance spectrum of the ICG-labeled nanoparticles. A characteristic peak for ICG should be observed around 780-800 nm.
- **Fluorescence Spectroscopy:** Excite the sample in the NIR range (e.g., 750-780 nm) and measure the emission spectrum. ICG typically emits around 810-830 nm.

2. Quantification of ICG Loading:

- Prepare a standard curve of known concentrations of free **ICG-amine** in a suitable solvent.
- Measure the absorbance or fluorescence of the purified ICG-labeled nanoparticle suspension.
- To determine the amount of conjugated ICG, the nanoparticles can be dissolved in a suitable organic solvent (if applicable) to release the dye, and the concentration can be determined from the standard curve. Alternatively, the amount of unconjugated ICG in the supernatant after purification can be measured and subtracted from the initial amount.

3. Size and Zeta Potential:

- **Dynamic Light Scattering (DLS):** Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after conjugation to assess for aggregation.
- **Zeta Potential:** Measure the surface charge of the nanoparticles. A change in zeta potential upon conjugation of **ICG-amine** can indicate successful surface modification.

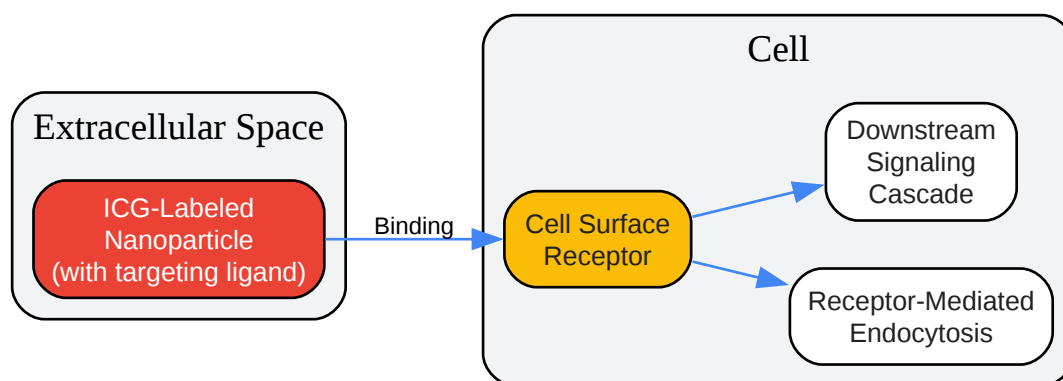
Quantitative Data Summary

The following table provides representative data for the characterization of ICG-labeled nanoparticles. Actual values will vary depending on the specific nanoparticle system and reaction conditions.

Parameter	Unlabeled Nanoparticles	ICG-Labeled Nanoparticles
Hydrodynamic Diameter (nm)	150 ± 5	155 ± 7
Polydispersity Index (PDI)	0.15 ± 0.02	0.18 ± 0.03
Zeta Potential (mV)	-35 ± 4	-28 ± 5
ICG Loading Efficiency (%)	N/A	60 - 80
Dye-to-Nanoparticle Ratio	N/A	Varies

Signaling Pathway Diagram

While this protocol focuses on the chemical conjugation process, in a biological context, these ICG-labeled nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) to interact with specific cellular signaling pathways. The following is a generic representation of a targeted nanoparticle interacting with a cell surface receptor.



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Caption: Targeted Nanoparticle-Cell Interaction.

Conclusion

The protocol described provides a robust method for the covalent labeling of carboxylated nanoparticles with **ICG-amine**. Proper characterization of the resulting conjugates is crucial to ensure their quality and suitability for downstream applications in research and drug

development. Optimization of the reaction conditions for each specific nanoparticle system is recommended to achieve the desired labeling efficiency and maintain nanoparticle stability.

- To cite this document: BenchChem. [Application Notes and Protocols for ICG-Amine Labeling of Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419035#protocol-for-icg-amine-labeling-of-nanoparticles]

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